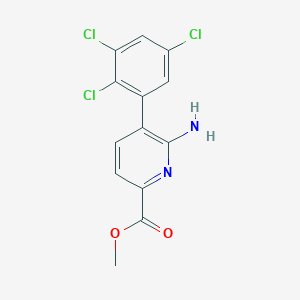

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

説明

“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a chemical compound with the CAS Number: 875051-79-9. It has a molecular weight of 331.58 and its IUPAC name is methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate .

Synthesis Analysis

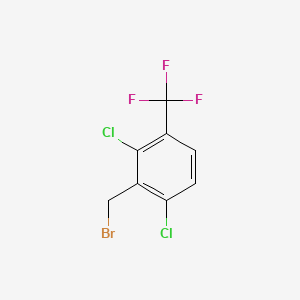

The synthesis of “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” involves a reaction with potassium fluoride, tris-(dibenzylideneacetone)dipalladium(0), bis(tri-t-butylphosphine)palladium(0), and 2,3,5-trichlorobenzeneboronic acid in tetrahydrofuran. The reaction mixture is stirred under nitrogen for 18 hours at room temperature .Molecular Structure Analysis

The InChI Code for “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is 1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18). The InChI key is GEGKWPBAXXXQEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a white solid with a purity of 95%. It should be stored at room temperature .科学的研究の応用

Organic Synthesis

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate: is a compound that can be used in organic synthesis, particularly in the formation of complex molecules. Its structure allows for the introduction of trichlorophenyl groups into a molecular framework, which can be useful in synthesizing pharmaceuticals or agrochemicals. The presence of both amino and ester functional groups also provides versatility for further chemical modifications .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a building block for the development of new drugs. The trichlorophenyl moiety is a common feature in molecules with biological activity, and the picolinate part could be involved in metal ion chelation, which is relevant in certain therapeutic agents .

Material Science

The unique structure of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate may find applications in material science, for instance, in the development of organic semiconductors or as a ligand in metal-organic frameworks (MOFs). These materials have potential uses in gas storage, separation technologies, and catalysis .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its distinct mass and fragmentation pattern can aid in the identification and quantification of similar compounds in complex mixtures .

Agricultural Chemistry

The trichlorophenyl group is often found in herbicides and fungicides. As such, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate could be a precursor or an active ingredient in the synthesis of new agricultural chemicals designed to protect crops from pests and diseases .

Photodynamic Therapy

Given its potential for light absorption and energy transfer, this compound might be explored for use in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells or pathogens when activated by light of a specific wavelength .

Chemical Education

This compound can also be used in chemical education as an example to teach various concepts in organic chemistry, including nomenclature, functional group transformations, and molecular interactions. It serves as a practical example that can bridge theoretical knowledge with real-world applications .

Environmental Chemistry

Lastly, the environmental fate of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate could be studied. Research could focus on its biodegradation, persistence in the environment, and potential as an environmental contaminant. This is particularly relevant due to the presence of chlorinated aromatic compounds, which are known for their persistence and bioaccumulation potential .

Safety and Hazards

作用機序

Target of Action

The primary targets of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is currently unavailable .

特性

IUPAC Name |

methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKWPBAXXXQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

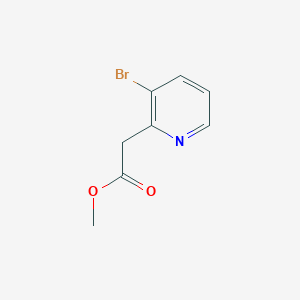

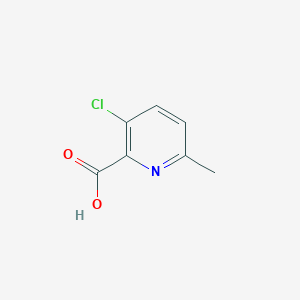

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)